molecular formula C6H3F3N2 B6276029 5-ethynyl-1-(trifluoromethyl)-1H-imidazole CAS No. 2763777-19-9

5-ethynyl-1-(trifluoromethyl)-1H-imidazole

Cat. No. B6276029
CAS RN: 2763777-19-9
M. Wt: 160.1
InChI Key:
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Description

5-Ethynyl-1-(trifluoromethyl)-1H-imidazole, also known as 5-Et-TFMI, is an organic compound belonging to the class of imidazoles. It is a versatile compound that has been used in a variety of applications, including as a building block for organic synthesis, as a precursor for drug synthesis, and as a ligand for metal complexes. 5-Et-TFMI has been studied extensively for its unique properties, which make it a valuable tool for scientific research.

Scientific Research Applications

5-ethynyl-1-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research, including as a ligand for metal complexes, as a building block for organic synthesis, as a precursor for drug synthesis, and as a catalyst for a variety of reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungals. Additionally, 5-ethynyl-1-(trifluoromethyl)-1H-imidazole has been used to study the structure and reactivity of metal complexes, as well as to investigate the mechanism of certain reactions.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole is not well understood. However, it is known that the compound acts as a ligand for metal complexes, and its ability to bind to certain metals is thought to be responsible for its catalytic activity. Additionally, the trifluoromethyl group of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole is thought to increase the reactivity of the compound, allowing it to react with a variety of substrates.
Biochemical and Physiological Effects
5-ethynyl-1-(trifluoromethyl)-1H-imidazole has not been studied extensively for its biochemical and physiological effects. However, it is known that the compound has low toxicity and is not readily absorbed into the body. Additionally, it has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

5-ethynyl-1-(trifluoromethyl)-1H-imidazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of reactions. However, 5-ethynyl-1-(trifluoromethyl)-1H-imidazole has some limitations. It is not very soluble in water, and it can be difficult to remove from reaction mixtures. Additionally, it is not very reactive, which can limit its utility in certain reactions.

Future Directions

Despite its many uses, there is still much that is unknown about the properties and applications of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole. One potential future direction is to investigate the compound’s ability to act as a catalyst for a variety of reactions. Additionally, further research could be done to determine the structure and reactivity of metal complexes containing 5-ethynyl-1-(trifluoromethyl)-1H-imidazole. Additionally, more research could be done to investigate the compound’s potential applications in drug synthesis and other areas. Finally, further research could be done to investigate the biochemical and physiological effects of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole.

Synthesis Methods

5-ethynyl-1-(trifluoromethyl)-1H-imidazole can be synthesized in a variety of ways, depending on the desired product. The most common method involves the reaction of an aryl halide with a base, such as sodium ethoxide or potassium tert-butoxide, in the presence of an imidazole-containing catalyst. This reaction produces aryl imidazoles, which can be further reacted with trifluoromethylmagnesium bromide to produce 5-ethynyl-1-(trifluoromethyl)-1H-imidazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1-(trifluoromethyl)-1H-imidazole involves the reaction of 1-(trifluoromethyl)-1H-imidazole with an ethynylating agent.", "Starting Materials": [ "1-(trifluoromethyl)-1H-imidazole", "Ethynylating agent" ], "Reaction": [ "To a solution of 1-(trifluoromethyl)-1H-imidazole in anhydrous THF, add the ethynylating agent.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography to obtain 5-ethynyl-1-(trifluoromethyl)-1H-imidazole." ] }

CAS RN

2763777-19-9

Molecular Formula

C6H3F3N2

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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